molecular formula C10H16F2O3 B2984020 Ethyl 4,4-difluoro-5-hydroxycycloheptane-1-carboxylate CAS No. 2384425-40-3

Ethyl 4,4-difluoro-5-hydroxycycloheptane-1-carboxylate

Cat. No.: B2984020
CAS No.: 2384425-40-3
M. Wt: 222.232
InChI Key: ARCUBQRZGUGRPM-UHFFFAOYSA-N
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Description

Ethyl 4,4-difluoro-5-hydroxycycloheptane-1-carboxylate (CAS 2384425-40-3) is a fluorinated cycloheptane derivative of high interest in advanced organic synthesis and medicinal chemistry research. This compound, with the molecular formula C10H16F2O3 and a molecular weight of 222.23 g/mol, is characterized by its carboxylate ester and a secondary alcohol functional group on a seven-membered ring that also features a geminal difluoro motif . The presence of fluorine atoms can significantly alter a molecule's electronic properties, metabolic stability, and lipophilicity, making this compound a valuable and versatile building block for constructing more complex, fluorine-containing target molecules. It is primarily utilized as a key synthetic intermediate in pharmaceutical research and development, particularly for exploring novel chemical spaces in drug discovery programs. The product is intended for research purposes as a chemical reference standard or a reactant in controlled laboratory environments. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

ethyl 4,4-difluoro-5-hydroxycycloheptane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16F2O3/c1-2-15-9(14)7-3-4-8(13)10(11,12)6-5-7/h7-8,13H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARCUBQRZGUGRPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC(C(CC1)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16F2O3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4,4-difluoro-5-hydroxycycloheptane-1-carboxylate typically involves the reaction of cycloheptanone with difluoromethylating agents followed by hydroxylation and esterification. The reaction conditions often include the use of strong bases and solvents such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4,4-difluoro-5-hydroxycycloheptane-1-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles such as amines or thiols for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group can yield 4,4-difluoro-5-oxocycloheptane-1-carboxylate, while reduction of the ester group can produce 4,4-difluoro-5-hydroxycycloheptanol .

Comparison with Similar Compounds

Non-Fluorinated Cycloheptane Esters

Example : Ethyl cycloheptane-1-carboxylate

  • Structure : Lacks fluorine and hydroxyl groups.
  • Molecular Weight : ~172.23 g/mol (estimated).
  • Key Differences :
    • The absence of fluorine reduces electronegativity and polarity, lowering boiling points compared to the fluorinated analog.
    • Without the hydroxyl group, hydrogen-bonding capacity and water solubility are diminished.

Fluorinated Cycloheptane Esters (Without Hydroxyl Groups)

Example : Ethyl 4,4-difluorocycloheptane-1-carboxylate

  • Structure : Retains fluorine atoms but lacks the hydroxyl group.
  • Molecular Weight : ~194.21 g/mol (estimated).
  • Key Differences: Increased lipophilicity due to fluorine substituents, enhancing membrane permeability but reducing water solubility.

Hydroxylated Cycloheptane Esters (Non-Fluorinated)

Example : Ethyl 5-hydroxycycloheptane-1-carboxylate

  • Molecular Weight : ~174.19 g/mol (estimated).
  • Key Differences: The hydroxyl group improves aqueous solubility but increases susceptibility to oxidative metabolism.

Structural Analogs from Literature

highlights compounds like ethyl 3-hydroxy-3-methylbutanoate and hydroxycitronellol, which share ester and hydroxyl functionalities but lack the cycloheptane backbone and fluorine atoms . These compounds exhibit distinct physicochemical profiles, emphasizing the uniqueness of this compound’s fused-ring system.

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Predicted logP* Water Solubility (mg/mL)*
This compound C₁₁H₁₆O₃ 196.25 4,4-F₂, 5-OH 1.8–2.5 10–50
Ethyl cycloheptane-1-carboxylate C₁₀H₁₆O₂ 172.23 None 2.5–3.0 <10
Ethyl 4,4-difluorocycloheptane-1-carboxylate C₁₀H₁₄F₂O₂ 194.21 4,4-F₂ 2.0–2.8 10–30
Ethyl 5-hydroxycycloheptane-1-carboxylate C₁₀H₁₆O₃ 174.19 5-OH 1.5–2.0 50–100

*Predicted using computational tools (e.g., ChemAxon).

Research Findings and Implications

  • Synthetic Accessibility : The introduction of fluorine likely requires specialized reagents (e.g., DAST), while the hydroxyl group may involve protective group strategies .
  • Conformational Effects : The 4,4-difluoro substitution may rigidify the cycloheptane ring, altering reactivity at the ester and hydroxyl sites.
  • Biological Relevance : Fluorine’s electronegativity could enhance binding affinity in target proteins, but the hydroxyl group may introduce metabolic liabilities.

Biological Activity

Ethyl 4,4-difluoro-5-hydroxycycloheptane-1-carboxylate (CAS No. 2384425-40-3) is a compound with significant potential in various fields, including medicinal chemistry and biological research. Its unique structure, characterized by a cycloheptane ring with difluoro and hydroxyl substitutions, suggests diverse biological activities that merit thorough investigation.

This compound is synthesized through reactions involving cycloheptanone and difluoromethylating agents, followed by hydroxylation and esterification. The compound is noted for its stability and reactivity under various conditions, making it a valuable intermediate in organic synthesis .

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors. The difluoro and hydroxyl groups can engage in hydrogen bonding and electrostatic interactions , which may enhance its binding affinity to biological targets .

Enzyme Interactions

Research indicates that this compound may influence metabolic pathways by interacting with enzymes. It has been proposed as a candidate for studying enzyme interactions due to its structural properties .

Pharmacological Potential

The compound's potential as a pharmaceutical intermediate is under investigation. Preliminary studies suggest it could serve as a lead compound in drug development, particularly for conditions requiring modulation of metabolic pathways .

Study 2: Molecular Docking

Molecular docking studies have been employed to predict the binding affinities of this compound with various enzyme active sites. Initial results indicate favorable interactions that could lead to significant biological effects .

Comparative Analysis

To understand the uniqueness of this compound in comparison to similar compounds, a table summarizing their properties and activities is presented below:

Compound NameStructure CharacteristicsBiological Activity
This compoundCycloheptane ring with difluoro and hydroxyl groupsPotential enzyme inhibitor
Ethyl 4,4-difluorocyclohexanecarboxylateCyclohexane ring with difluoro substitutionModerate enzyme activity
Ethyl 4,6-bis(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylateAromatic substitutions on cyclohexeneHigh binding affinity in metabolic pathways

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